3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazole ring. The presence of trifluoromethyl and dichlorophenyl groups imparts distinct chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzaldehyde with 3,5-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of halogen groups makes it susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound’s halogenated phenyl groups and pyrazole ring allow it to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, contributing to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)benzyl chloride
- 3,5-bis(trifluoromethyl)benzyl bromide
- N-(3,5-bis(trifluoromethyl)phenyl)-N’-(3,4-dichlorophenyl)urea
Uniqueness
Compared to similar compounds, 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole stands out due to its unique combination of trifluoromethyl and dichlorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H15Cl4F3N2 |
---|---|
Molecular Weight |
530.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C24H15Cl4F3N2/c1-13-22(15-5-7-18(25)20(27)10-15)32-33(23(13)16-6-8-19(26)21(28)11-16)12-14-3-2-4-17(9-14)24(29,30)31/h2-11H,12H2,1H3 |
InChI Key |
QWEBTQOVCJLIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.